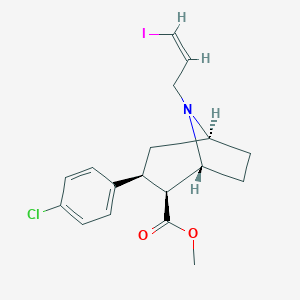
Nipcomoct
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nipcomoct is a synthetic peptide that has been widely studied in scientific research for its potential applications in various fields. It is a combination of three amino acids, namely, asparagine, proline, and arginine, and has been shown to have a wide range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of nipcomoct is not fully understood. However, it is believed to interact with specific receptors on the cell surface, leading to the activation of various signaling pathways. Nipcomoct has been shown to interact with the N-methyl-D-aspartate (NMDA) receptor in the brain, leading to the inhibition of excitotoxicity and neuroprotection. It has also been shown to interact with toll-like receptors (TLRs) in the immune system, leading to the modulation of the immune response.
Biochemical and Physiological Effects
Nipcomoct has been shown to have a wide range of biochemical and physiological effects. In the brain, nipcomoct has been shown to have neuroprotective effects, improve cognitive function, and reduce inflammation. In the immune system, nipcomoct has been shown to modulate the immune response, reduce inflammation, and promote tissue repair. In cancer cells, nipcomoct has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using nipcomoct in lab experiments include its stability, specificity, and reproducibility. Nipcomoct can be easily synthesized using SPPS method, and its purity can be easily assessed using HPLC. However, the limitations of using nipcomoct in lab experiments include its cost, limited availability, and potential toxicity.
Zukünftige Richtungen
For research on nipcomoct include the identification of its specific receptors and signaling pathways, the optimization of its synthesis method, and the development of new therapeutic applications. Nipcomoct has the potential to be used as a therapeutic agent for various diseases, and further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
Nipcomoct is synthesized using solid-phase peptide synthesis (SPPS) method. This method involves the coupling of amino acids to a solid support, followed by deprotection and cleavage of the peptide from the support. The process is repeated until the desired peptide sequence is obtained. Nipcomoct is synthesized using Fmoc (fluorenylmethyloxycarbonyl) chemistry and purified using high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
Nipcomoct has been widely studied for its potential applications in various fields such as neuroscience, immunology, and cancer research. In neuroscience, nipcomoct has been shown to have neuroprotective effects and can potentially be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In immunology, nipcomoct has been shown to modulate the immune system and can potentially be used to treat autoimmune diseases. In cancer research, nipcomoct has been shown to have anti-tumor effects and can potentially be used as a therapeutic agent for cancer treatment.
Eigenschaften
IUPAC Name |
methyl (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-[(Z)-3-iodoprop-2-enyl]-8-azabicyclo[3.2.1]octane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClINO2/c1-23-18(22)17-15(12-3-5-13(19)6-4-12)11-14-7-8-16(17)21(14)10-2-9-20/h2-6,9,14-17H,7-8,10-11H2,1H3/b9-2-/t14-,15+,16+,17-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXMCNVSIJECMD-NQRVDGKMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CCC(N2CC=CI)CC1C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1[C@H]2CC[C@H](N2C/C=C\I)C[C@@H]1C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClINO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nipcomoct | |
CAS RN |
155509-52-7 |
Source


|
| Record name | N-(3-Iodopropen-1-yl)-2-carbomethoxy-3-(4-chlorophenyl)tropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155509527 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


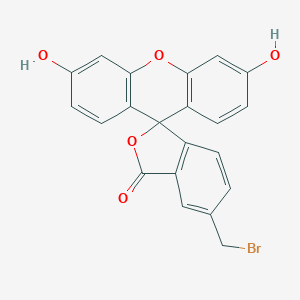
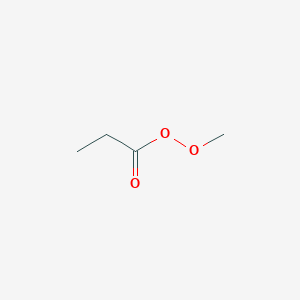
acetic acid](/img/structure/B119659.png)

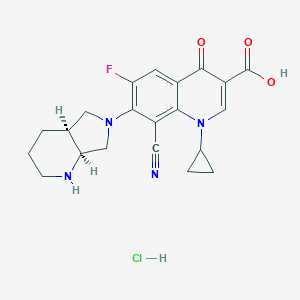
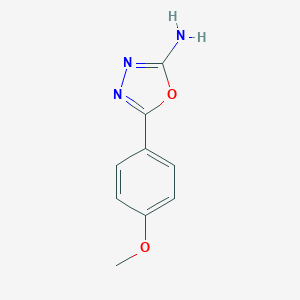

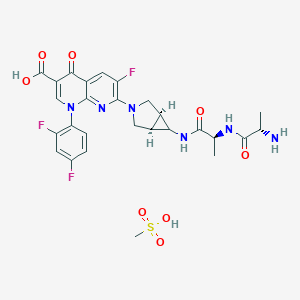
![[4-(2-oxido-4-phenyl-5H-1,2,4-oxadiazol-2-ium-3-yl)-1,3-thiazol-2-yl]-(1-phenylethenyl)diazene](/img/structure/B119684.png)
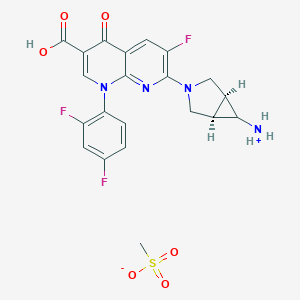
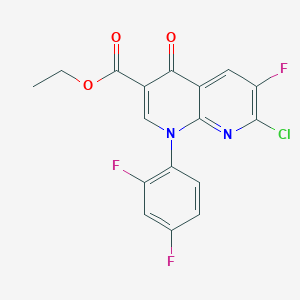
![tert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate](/img/structure/B119688.png)
